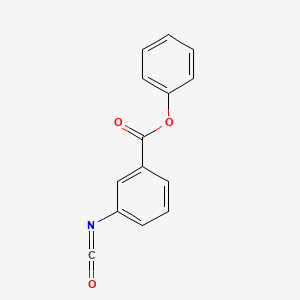

Phenyl 3-isocyanatobenzoate

CAS No.:

Cat. No.: VC13599399

Molecular Formula: C14H9NO3

Molecular Weight: 239.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9NO3 |

|---|---|

| Molecular Weight | 239.23 g/mol |

| IUPAC Name | phenyl 3-isocyanatobenzoate |

| Standard InChI | InChI=1S/C14H9NO3/c16-10-15-12-6-4-5-11(9-12)14(17)18-13-7-2-1-3-8-13/h1-9H |

| Standard InChI Key | IUHCKOLQVZUXTJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)N=C=O |

Introduction

Chemical Identity and Structural Features

Phenyl 3-isocyanatobenzoate (systematic IUPAC name: phenyl 3-isocyanatobenzoate) belongs to the class of aromatic isocyanates, characterized by the presence of an isocyanate (–NCO) group. Its molecular formula is , with a molar mass of 239.23 g/mol. The compound consists of a benzoate ester backbone, where a phenyl group is attached to the carbonyl oxygen, and an isocyanate group is positioned at the 3-carbon of the aromatic ring.

Structural Analogs and Comparative Properties

The physicochemical properties of phenyl 3-isocyanatobenzoate can be inferred from related compounds:

The ester linkage in phenyl 3-isocyanatobenzoate enhances its stability compared to simpler isocyanates like phenyl isocyanate, which is highly reactive toward moisture .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of phenyl 3-isocyanatobenzoate can be approached through two primary methods, adapted from protocols for related esters :

Method 1: Esterification Followed by Isocyanate Formation

-

Esterification: React 3-nitrobenzoic acid with phenol under acidic conditions to yield phenyl 3-nitrobenzoate.

-

Reduction: Reduce the nitro group to an amine using hydrogen gas and a palladium catalyst.

-

Phosgenation: Treat the resulting phenyl 3-aminobenzoate with phosgene (COCl₂) to form the isocyanate group.

Physicochemical and Reactivity Profiles

Thermal and Chemical Stability

Phenyl 3-isocyanatobenzoate exhibits moderate thermal stability, decomposing at temperatures above 200°C. Its reactivity is dominated by the electrophilic isocyanate group, which participates in nucleophilic additions with:

Spectroscopic Characterization

-

IR Spectroscopy: A strong absorption band at ~2270 cm⁻¹ confirms the presence of the isocyanate group .

-

NMR: NMR signals include aromatic protons (δ 7.2–8.1 ppm) and a singlet for the carbonyl group (δ 165–170 ppm in ) .

Applications in Industry and Research

Polymer Chemistry

Phenyl 3-isocyanatobenzoate serves as a crosslinking agent in polyurethane foams and coatings. Its aromatic structure enhances the thermal resistance of resulting polymers compared to aliphatic isocyanates .

Medicinal Chemistry

In drug discovery, the compound is utilized to synthesize urea derivatives, which are explored as allosteric modulators for therapeutic targets. For example, pyrimidinyl biphenylureas derived from similar isocyanates show promise in modulating cannabinoid receptors .

Material Science

Functionalized nanoparticles and dendrimers incorporate phenyl 3-isocyanatobenzoate to create surface-reactive platforms for sensor development .

Recent Advances and Future Directions

Green Synthesis Methods

Recent patents highlight solvent-free approaches for analogous benzoate esters, reducing environmental impact . Adapting these methods could improve the sustainability of phenyl 3-isocyanatobenzoate production.

Biomedical Applications

Ongoing research explores urea derivatives of phenyl 3-isocyanatobenzoate as inhibitors of protein-protein interactions, with potential in oncology and immunology .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume